molecular formula C17H19N5O2 B2965462 (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-4-yl)methanone CAS No. 2195941-31-0

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-4-yl)methanone

Cat. No.: B2965462
CAS No.: 2195941-31-0
M. Wt: 325.372
InChI Key: MWONPEQOTZUHFF-UHFFFAOYSA-N
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Description

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C17H19N5O2 and its molecular weight is 325.372. The purity is usually 95%.
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Scientific Research Applications

PET Imaging Agent in Parkinson's Disease

The compound was involved in the synthesis of [11C]HG-10-102-01, a potential PET (Positron Emission Tomography) imaging agent for studying LRRK2 enzyme activity in Parkinson's disease. This tracer was developed through a multi-step synthesis process and demonstrated high radiochemical yield and purity, indicating its potential for neuroimaging applications (Wang et al., 2017).

Antitumor Evaluation and Molecular Docking

A series of new morpholinylchalcones, including variants of the compound, were synthesized and evaluated for their antitumor activity. The compounds showed significant in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. Computational studies supported these biological activity results, highlighting the compound's potential in cancer therapy (Muhammad et al., 2017).

Development of Precipitation-resistant Formulations

The compound was used in the development of a formulation to increase the in vivo exposure of a poorly water-soluble compound intended for arrhythmia treatment. This research focused on preventing precipitation of the compound after dilution, leading to higher plasma concentrations and improved dose proportionality in various species (Burton et al., 2012).

Mechanism of Action

Target of Action

The primary targets of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-4-yl)methanone, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells .

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels . This results in bronchodilation and non-steroidal anti-inflammatory effects, making it effective for the treatment of chronic obstructive pulmonary disease (COPD) .

Biochemical Pathways

The inhibition of PDE3 and PDE4 by Ohtuvayre affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to the relaxation of smooth muscle in the airways, resulting in bronchodilation . Additionally, the anti-inflammatory effects are likely due to the inhibition of inflammatory cell activation and cytokine production .

Pharmacokinetics

As an inhaled treatment, it is delivered directly to the lungs, which may enhance its bioavailability and therapeutic effects .

Result of Action

The result of Ohtuvayre’s action is the alleviation of COPD symptoms. By providing both bronchodilation and anti-inflammatory effects, it can help reduce breathlessness and persistent coughing, improving the quality of life for COPD patients .

Properties

IUPAC Name

(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c23-16(13-3-5-18-6-4-13)22-7-1-2-14-12-19-17(20-15(14)22)21-8-10-24-11-9-21/h3-6,12H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWONPEQOTZUHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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